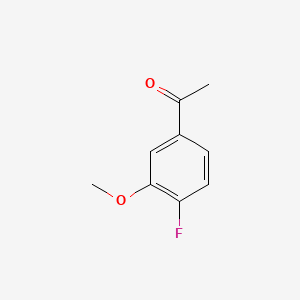

Methyl 2-cyano-3-ethoxyacrylate

Übersicht

Beschreibung

Methyl 2-cyano-3-ethoxyacrylate is a chemical compound that is part of the cyanoacrylate family, which are known for their strong adhesive properties and rapid polymerization upon exposure to moisture. These compounds have a wide range of applications, including medical tissue adhesives and industrial glues .

Synthesis Analysis

The synthesis of cyanoacrylate derivatives often involves the reaction of cyanoacetic esters with various alcohols or amines to introduce different substituents at the 3-position of the acrylate group. For instance, ethoxyethyl 2-cyanoacrylate can be synthesized from ethoxyethyl cyanoacetate and triethyl orthoacetate with high yield . Modifications to the conventional synthesis methods have been made to improve yields and adhesive properties, such as using toluene as a reaction solvent .

Molecular Structure Analysis

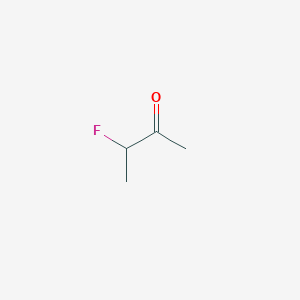

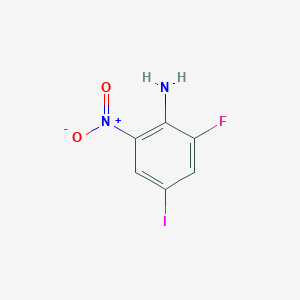

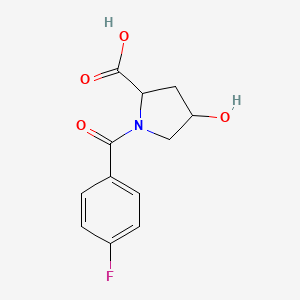

The molecular structure of cyanoacrylates is characterized by a cyano group (–C≡N) and an alkoxy group attached to an acrylate backbone. This structure is crucial for the adhesive properties of the compound. The molecular structure and stereochemistry of synthesized cyanoacrylate derivatives are often confirmed using techniques such as NMR, IR, mass spectroscopy, and in some cases, X-ray crystallography .

Chemical Reactions Analysis

Cyanoacrylates undergo rapid anionic polymerization in the presence of moisture, which is a key feature of their adhesive properties. The initiation step can involve the addition of nucleophilic species to the carbon-carbon double bond of the acrylate monomer, as demonstrated in the photoinitiated polymerization of alkyl cyanoacrylates . The reactivity of cyanoacrylates with amines is also exploited in the synthesis of various derivatives, where primary amines react with cyanoacrylate intermediates to yield substituted acrylates .

Physical and Chemical Properties Analysis

Cyanoacrylates possess unique physical properties such as high adhesive strength and rapid curing times. The physical properties, such as softening and glass transition temperatures, can vary depending on the side chains attached to the acrylate group. For example, ethoxyethyl cyanoacrylate has been shown to be a soft and biodegradable adhesive with lower softening and glass transition temperatures compared to its methyl, ethyl, or isobutyl counterparts . The biocompatibility and cytotoxicity of cyanoacrylates are also important considerations, especially for medical applications. Ethyl 2-cyanoacrylate has been suggested to be biocompatible with bone tissue, as indicated by cytotoxicity testing on human osteoblast cell cultures .

Relevant Case Studies

Cyanoacrylates have been evaluated for various applications, including as herbicides and medical adhesives. For instance, certain cyanoacrylate derivatives have shown good herbicidal activities against specific weeds, and the presence of appropriate substituents at the 3-position of the acrylate is essential for high activity . In the medical field, methyl 2-cyanoacrylate has been used as a coating adhesive for human tooth enamel and as a soft tissue adhesive, with studies indicating its relative safety and efficacy .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activities

- Methyl 2-cyano-3-ethoxyacrylate has been utilized in the synthesis of herbicidal compounds. For instance, (Z)-ethoxyethyl 2-cyano-3-methyl-3-(2-methylthio-5-pyridylmethylamino)acrylate, a derivative, exhibited significant herbicidal activity on crops like rape (Brassica napus) (Wang et al., 2004).

Synthesis of Acrylates

- This chemical has been used in the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines to produce ethyl 2-[(alkylamino)(cyano)methyl] acrylates, contributing to advancements in the synthesis of acrylate compounds (Arfaoui & Amri, 2009).

Polymerization Studies

- The substance has been a focus in the study of anionic polymerization of alkyl cyanoacrylates, considering its importance in adhesive technologies. The study involved density functional theory to understand the polymerization reactions of various cyanoacrylates, including methyl-2-cyano-3-ethoxyacrylate (Ablat et al., 2016).

Radical Addition Reactions

- It has been employed in the synthesis of novel one-carbon radical equivalents, such as cyano(ethoxycarbonothioylthio)methyl benzoate, for radical addition to olefins, demonstrating its versatility in organic synthesis (Bagal et al., 2006).

Polymer Synthesis and Photoinduced Behavior

- The chemical has been instrumental in the creation of azo polymers with electronic push and pull structures, which were investigated for their photoinduced birefringence and surface relief grating behaviors, showcasing its potential in advanced material science (Cao et al., 2008).

Safety And Hazards

Zukünftige Richtungen

The future directions of “Methyl 2-cyano-3-ethoxyacrylate” are not clear as there is limited information available .

Relevant Papers There are several papers related to “Methyl 2-cyano-3-ethoxyacrylate”. For instance, a paper titled “Synthesis, characterization, crystal structure and supramolecularity” discusses the synthesis, characterization, and crystal structure of the title compounds . Another paper titled “A Novel Mechanism of Action of Methyl-2-cyano-3,12 Dioxoolean-1,9 Diene-28-oate” discusses the mechanism of action of a similar compound .

Eigenschaften

IUPAC Name |

methyl (E)-2-cyano-3-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXVHJJZGRTONS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-3-ethoxyacrylate | |

CAS RN |

29096-99-9, 71363-39-8 | |

| Record name | Methyl 2-cyano-3-ethoxyacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029096999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-cyano-3-ethoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CYANO-3-ETHOXYACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763TSD3BD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)